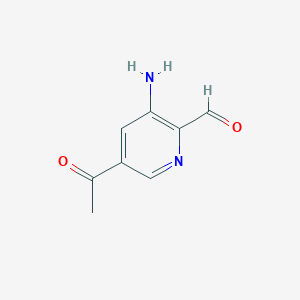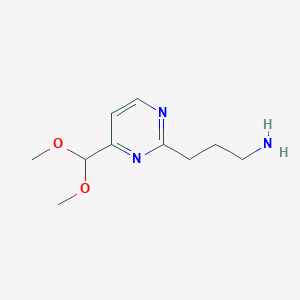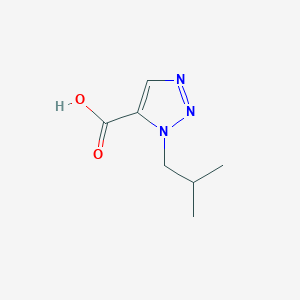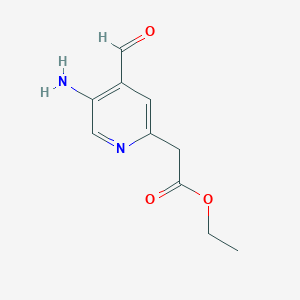
Ethyl (5-amino-4-formylpyridin-2-YL)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (5-amino-4-formylpyridin-2-YL)acetate is a heterocyclic compound featuring a pyridine ring substituted with an amino group, a formyl group, and an ethyl acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-amino-4-formylpyridin-2-YL)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable precursor, such as 2-chloropyridine, the pyridine ring is constructed through a series of reactions involving nucleophilic substitution and cyclization.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution, often using ammonia or an amine derivative.
Formylation: The formyl group is added through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like DMF and POCl3.
Esterification: The final step involves esterification to introduce the ethyl acetate moiety, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
Ethyl (5-amino-4-formylpyridin-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Acyl chlorides, alkyl halides, presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxymethyl derivatives.
Substitution: Formation of acylated or alkylated derivatives.
科学研究应用
Ethyl (5-amino-4-formylpyridin-2-YL)acetate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Ethyl (5-amino-4-formylpyridin-2-YL)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and amino groups can form hydrogen bonds and other interactions with target molecules, influencing their function.
相似化合物的比较
Ethyl (5-amino-4-formylpyridin-2-YL)acetate can be compared with other similar compounds, such as:
Ethyl (5-amino-4-formylpyrimidin-2-YL)acetate: Similar structure but with a pyrimidine ring instead of pyridine.
Ethyl (5-amino-4-formylpyridin-3-YL)acetate: Similar structure but with the formyl group at a different position on the pyridine ring.
Ethyl (5-amino-4-formylpyridin-2-YL)propionate: Similar structure but with a propionate moiety instead of acetate.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to variations in their structure.
属性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC 名称 |
ethyl 2-(5-amino-4-formylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)4-8-3-7(6-13)9(11)5-12-8/h3,5-6H,2,4,11H2,1H3 |
InChI 键 |
ZGWCMYGQRPHVLZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=CC(=C(C=N1)N)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14854783.png)
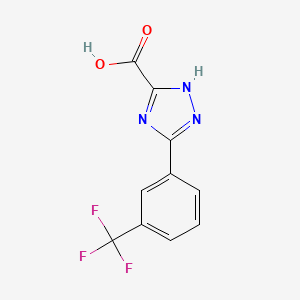
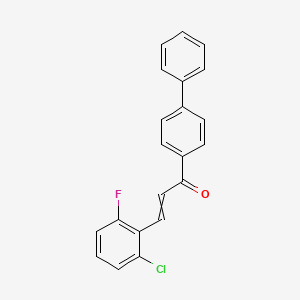
![1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14854801.png)
![5-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde](/img/structure/B14854811.png)
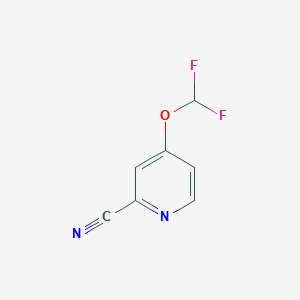
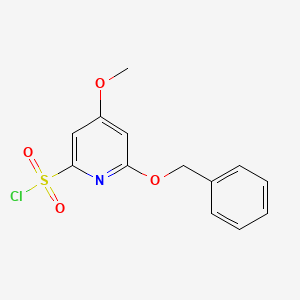
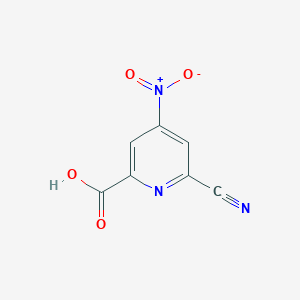

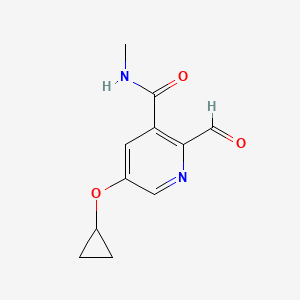
![5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B14854840.png)
